molecular formula C16H10ClNO3 B10845551 7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol

7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol

Cat. No.: B10845551
M. Wt: 299.71 g/mol
InChI Key: RYBHKLZSHRZGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol is a complex organic compound that belongs to the class of chromenoquinolinesThe structure of this compound features a fused ring system combining chromene and quinoline moieties, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol can be achieved through various methods. One common approach involves the one-pot three-component reaction of 4-aminocoumarin, 1,3-dicarbonyl compounds (such as dimedone and Meldrum’s acid), and substituted aromatic aldehydes. This reaction is typically carried out in water or ethanol under reflux conditions using guanidine hydrochloride as an organocatalyst . The reaction proceeds through tandem Knoevenagel and Michael reactions, followed by cyclization and dehydration or decarboxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly solvents and catalysts, such as ethyl L-lactate and (±)-lactic acid, can enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinolinone derivatives, dihydroquinoline derivatives, and various substituted chromenoquinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit human estrogen receptor beta (ERβ) with an IC50 value of 88 nM . This inhibition can disrupt cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

7-chloro-6H-chromeno[4,3-b]quinoline-3,9-diol

InChI

InChI=1S/C16H10ClNO3/c17-15-11-5-8(19)2-4-13(11)18-16-10-3-1-9(20)6-14(10)21-7-12(15)16/h1-6,19-20H,7H2

InChI Key

RYBHKLZSHRZGQK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C(C=CC(=C3)O)N=C2C4=C(O1)C=C(C=C4)O)Cl

Origin of Product

United States

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